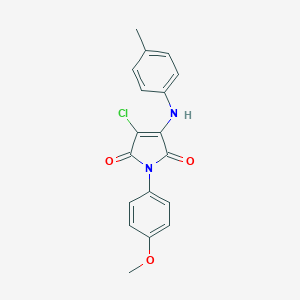

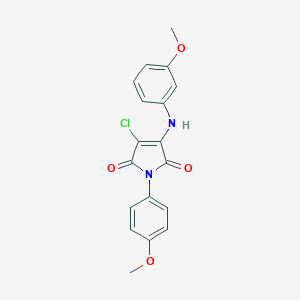

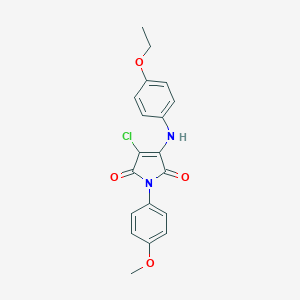

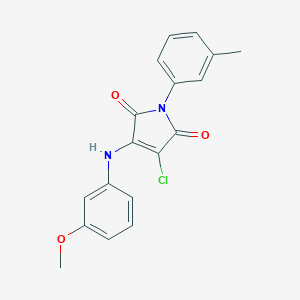

![molecular formula C26H24N6O3 B380271 7-(4-(benzyloxy)-3-methoxyphenyl)-5-methyl-N-(pyridin-2-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 361481-25-6](/img/structure/B380271.png)

7-(4-(benzyloxy)-3-methoxyphenyl)-5-methyl-N-(pyridin-2-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Synthesis of Heterocyclic Compounds

Heterocyclic compounds are crucial in medicinal chemistry due to their presence in many natural products with significant biological activities. The triazolopyrimidine scaffold is particularly valuable for synthesizing fused heterocyclic compounds, which are actively pursued for sustainable methodologies .

Anticancer Activity

The triazolopyrimidine derivatives have been investigated as novel CDK2 inhibitors, which is a promising target for cancer treatment. These compounds have shown significant inhibitory activity against various cancer cell lines, making them potential candidates for anticancer drugs .

Antimalarial Agents

Some triazolopyrimidine compounds have been used as reactants for synthesizing dihydroorotate dehydrogenase inhibitors, which exhibit antimalarial activity. This application is particularly important in the search for new treatments against malaria .

Material Sciences

The unique properties of triazolopyrimidine derivatives extend their use into material sciences. They can be utilized in creating materials with specific characteristics required for advanced technological applications .

Pharmacological Research

Triazolopyrimidines bind to HIV TAR RNA, which is significant for pharmacological research. Understanding this interaction can lead to the development of new therapies for HIV .

Organic Synthesis Methodologies

The compound serves as a reactant in the Vilsmeier reaction, which is used for the functionalization of conjugated carbocycles and heterocycles. This application is essential for developing new synthetic routes in organic chemistry .

Mecanismo De Acción

Target of Action

The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial regulator of the cell cycle and its inhibition is an appealing target for cancer treatment that selectively targets tumor cells .

Mode of Action

The compound interacts with CDK2, inhibiting its activity. This inhibition is achieved through the compound’s interaction with the enzyme’s active site, preventing it from phosphorylating its substrates . This results in the disruption of the cell cycle progression, leading to the inhibition of cell proliferation .

Biochemical Pathways

The inhibition of CDK2 affects the cell cycle, particularly the transition from the G1 phase to the S phase. This disruption in the cell cycle leads to the arrest of cell proliferation, thereby exerting an anti-proliferative effect .

Result of Action

The compound’s action results in significant inhibition of cell proliferation. It has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines with IC50 values in the nanomolar range, and moderate activity against HepG-2 . This suggests that the compound could be a potent anti-cancer agent.

Propiedades

IUPAC Name |

7-(3-methoxy-4-phenylmethoxyphenyl)-5-methyl-N-pyridin-2-yl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H24N6O3/c1-17-23(25(33)31-22-10-6-7-13-27-22)24(32-26(30-17)28-16-29-32)19-11-12-20(21(14-19)34-2)35-15-18-8-4-3-5-9-18/h3-14,16,24H,15H2,1-2H3,(H,27,31,33)(H,28,29,30) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVPNKVGQVVPEBR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(N2C(=NC=N2)N1)C3=CC(=C(C=C3)OCC4=CC=CC=C4)OC)C(=O)NC5=CC=CC=N5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H24N6O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

468.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.